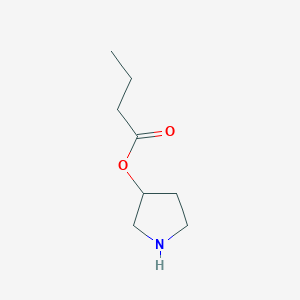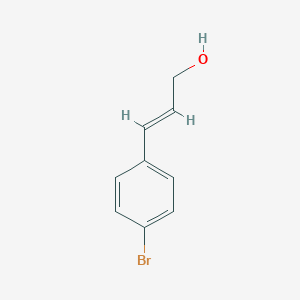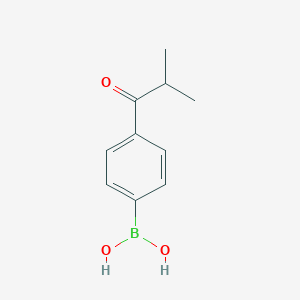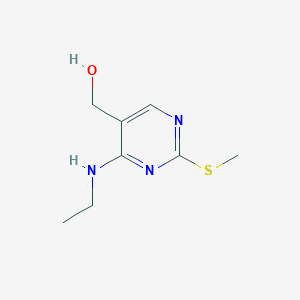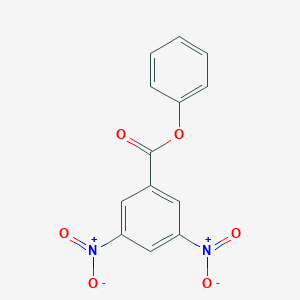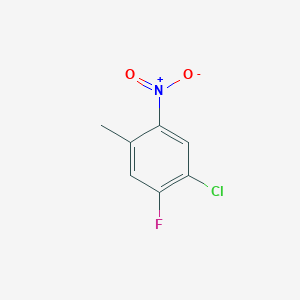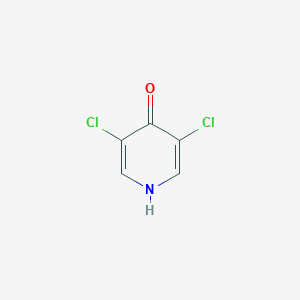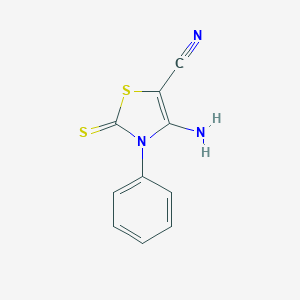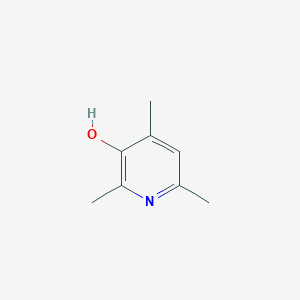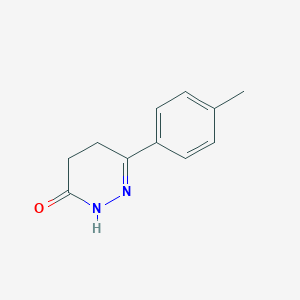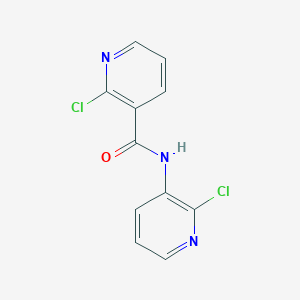
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves determining the compound’s structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts. This can be done using various spectroscopic techniques and by carrying out the reactions themselves.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied.Scientific Research Applications
Synthesis Improvements
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide synthesis has been optimized, offering insights into reaction conditions to enhance yield and purity. The optimal reaction conditions were identified, emphasizing the importance of precise reactant ratios, temperature, and reaction time for achieving high yield and purity levels of the target compound (Yang-Heon Song, 2007).
Diverse Chemical Syntheses
Research on the compound's chemical versatility includes the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides and 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones. These syntheses demonstrate the compound's flexibility as a precursor in various chemical reactions, contributing to the development of new chemical entities with potential applications in materials science and pharmaceuticals (Pan Qing-cai, 2011); (K. Kobayashi et al., 2009).
Structural Studies
Studies on compounds structurally related to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, have been conducted to understand their crystal structure and potential as coordination compounds. These investigations reveal the compounds' geometrical and bonding characteristics, which are crucial for designing metal-organic frameworks and other complex materials (Chunyue Shi et al., 2010).
Biological Activity Studies
Research into the biological activities of related compounds, such as their fungicidal and antiviral activities, offers promising avenues for the development of new agrochemicals and pharmaceuticals. The detailed study of these activities, including structure-activity relationships, can inform the design of compounds with enhanced efficacy and safety profiles (Li et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity and any hazards associated with its use. This can include its acute and chronic toxicity, its potential for causing cancer, and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions. For example, if the compound is a drug, future research might involve conducting clinical trials or developing new formulations of the drug.
properties
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZURRSKMFRSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

